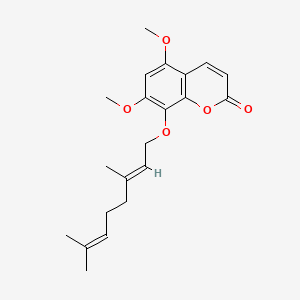

8-Geranyloxy-5,7-dimethoxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound isolated from the herbs of Toddalia asiatica . This compound is known for its antidiabetic and antioxidant properties . It belongs to the phenylpropanoids and coumarins class of compounds, which are widely studied for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Geranyloxy-5,7-dimethoxycoumarin typically involves the reaction of appropriate coumarin derivatives with geranyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as Toddalia asiatica. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Geranyloxy-5,7-dimethoxycoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Geranyl bromide in the presence of potassium carbonate in acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of geranyloxy derivatives.

Applications De Recherche Scientifique

8-Geranyloxy-5,7-dimethoxycoumarin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its antidiabetic and antioxidant properties, making it a candidate for drug development.

Industry: Utilized in the formulation of natural health products and supplements.

Mécanisme D'action

The mechanism of action of 8-Geranyloxy-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Antidiabetic Effect: It modulates glucose metabolism and enhances insulin sensitivity through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

- 7-Geranyloxy-5-methoxycoumarin

- 8-Geranyloxy-7-hydroxycoumarin

Comparison: 8-Geranyloxy-5,7-dimethoxycoumarin is unique due to its dual methoxy groups at positions 5 and 7, which contribute to its distinct biological activities. In comparison, 7-Geranyloxy-5-methoxycoumarin has only one methoxy group, and 8-Geranyloxy-7-hydroxycoumarin has a hydroxyl group instead of a methoxy group, leading to different chemical properties and biological effects.

Activité Biologique

8-Geranyloxy-5,7-dimethoxycoumarin (GDC) is a naturally occurring compound isolated from the plant Toddalia asiatica, belonging to the Rutaceae family. This compound is characterized by its unique structural features, including a coumarin backbone with two methoxy groups and a geranyloxy group, which contribute to its diverse biological activities. This article explores the biological activity of GDC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

Research indicates that GDC exhibits various biological activities, including:

- Antioxidant Activity : GDC effectively scavenges free radicals and reduces oxidative stress by donating electrons. This activity is crucial in protecting cells from oxidative damage.

- Antidiabetic Effect : Studies have shown that GDC can modulate glucose metabolism and enhance insulin sensitivity through the activation of specific signaling pathways, making it a candidate for diabetes management.

- Antimicrobial Properties : GDC has demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

The biological activity of GDC is attributed to its interaction with multiple molecular targets:

- Free Radical Scavenging : The methoxy groups in GDC are believed to play a significant role in its antioxidant properties by stabilizing free radicals.

- Enzyme Modulation : GDC may influence the activity of enzymes involved in metabolic pathways related to glucose and lipid metabolism.

Comparative Analysis with Similar Compounds

A comparison of GDC with structurally similar compounds highlights its unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Geranyloxy-7-methoxycoumarin | Geranyloxy group at position 5 | Exhibits strong antibacterial activity |

| 5,7-Dimethoxycoumarin | Two methoxy groups without geranyl substitution | Known for its antioxidant properties |

| 6-Formyllimettin | Contains an aldehyde group | Potentially more reactive than geranyloxy compounds |

| 8-(3,3-Dimethylallyl)-6,7-dimethoxycoumarin | Dimethylallyl substitution at position 8 | Unique for its additional alkyl group |

Case Studies and Research Findings

Propriétés

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXRHHXLABPNI-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of 8-geranyloxy-5,7-dimethoxycoumarin?

A1: The research paper primarily focuses on the isolation and structural elucidation of this compound. While the molecular formula and weight are not explicitly stated, the study confirms its structure through spectroscopic analysis, including extensive NMR (Nuclear Magnetic Resonance) data. [] This information allows researchers to deduce the molecular formula and calculate the molecular weight. Unfortunately, detailed spectroscopic data is not provided in the abstract, limiting further analysis at this point.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.